molecular formula C11H18N2O2 B2698354 rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans CAS No. 1989638-04-1

rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans

Cat. No.: B2698354
CAS No.: 1989638-04-1
M. Wt: 210.277
InChI Key: WVNNLBHPEQBZEI-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.28 g/mol . This compound is characterized by the presence of a pyrazole ring and an oxane ring, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans typically involves the following steps:

Chemical Reactions Analysis

rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The oxane ring can also interact with biological membranes, affecting their properties .

Comparison with Similar Compounds

Similar compounds to rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans include:

The uniqueness of this compound lies in its specific combination of the pyrazole and oxane rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-13-7-10(6-12-13)11-9(8-14)4-3-5-15-11/h6-7,9,11,14H,2-5,8H2,1H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNNLBHPEQBZEI-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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